molecular formula C11H11BrFNO B13693121 1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone

1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone

Cat. No.: B13693121
M. Wt: 272.11 g/mol
InChI Key: ISKRORUJSOPQPD-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone is a chemical compound with a molecular formula of C11H11BrFNO It is characterized by the presence of a bromine, fluorine, and methyl group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety

Preparation Methods

The synthesis of 1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-5-fluoro-2-methylbenzoyl chloride with pyrrolidine under appropriate reaction conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone can be compared with other similar compounds, such as:

    1-(4-Bromo-5-fluoro-2-methylphenyl)ethanone: This compound has a similar structure but lacks the pyrrolidinone moiety. It is used in similar applications but may have different reactivity and properties.

    4-Bromo-5-fluoro-2-methylphenyl acetate: This compound contains an acetate group instead of the pyrrolidinone moiety. It is used as an intermediate in organic synthesis and has different chemical properties.

    1-Bromo-2-fluoro-4-iodo-5-methylbenzene: This compound has a similar aromatic ring structure but contains different halogen substituents. It is used in various chemical reactions and has unique reactivity compared to this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11BrFNO

Molecular Weight

272.11 g/mol

IUPAC Name

1-(4-bromo-5-fluoro-2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H11BrFNO/c1-7-5-8(12)9(13)6-10(7)14-4-2-3-11(14)15/h5-6H,2-4H2,1H3

InChI Key

ISKRORUJSOPQPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCCC2=O)F)Br

Origin of Product

United States

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